![molecular formula C12H18O4 B072854 Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1459-96-7](/img/structure/B72854.png)

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate involves complex reactions, including radical cascade reactions and iodine oxidations. For instance, a radical cascade reaction using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor smoothly proceeds through an iodine atom transfer mechanism to give functionalized bicyclo[3.3.0]octane derivatives in good yields (Kitagawa et al., 2002). Furthermore, a five-step synthesis from cis-bicyclo[3.3.0]octane-3,7-diones to dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate showcases a novel route to the tricyclo[3.3.0.03,7]octane skeleton (Camps et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds within the dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate family is characterized by their unique bicyclic frameworks, which are crucial for their reactivity and applications in synthesis. The condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds leads to the formation of cis-bicyclo[3.3.0]octane-3,7-diones, which are key intermediates in synthesizing more complex bicyclic structures (Bertz et al., 2003).

Chemical Reactions and Properties

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and its derivatives undergo various chemical reactions, including condensation, decarboxylation, and cycloaddition. These reactions are fundamental in modifying the bicyclic framework and introducing functional groups, which significantly affect their chemical properties. For example, the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes explores different routes and reports the synthesis of several such derivatives, highlighting the versatility of these compounds in organic synthesis (Humber et al., 1964).

Physical Properties Analysis

The physical properties of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are crucial for their application in synthesis and material science. However, detailed studies focusing solely on the physical properties of these specific compounds are limited in the literature reviewed.

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are defined by their unique bicyclic structures. For example, alternative syntheses of the D2d symmetric tetramethyl tricyclo[3.3.0.0(3,7)]octane-1,3,5,7-tetracarboxylate demonstrate the impact of the bicyclic structure on the chemical properties and reactivity of these compounds (Ayats et al., 2003).

Aplicaciones Científicas De Investigación

1. Lipid Metabolism Research

- Application : This compound has been used in the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives, which are of interest in lipid metabolism research .

- Method : The synthesis involved exploring several routes, including elimination reactions on corresponding 2,5-disubstituted derivatives and Diels-Alder reactions with dimethyl 1,3-cyclohexadiene-1,4-dicarboxylate .

- Results : The research led to the synthesis of several 1,4-disubstituted bicyclo[2.2.2]octane derivatives .

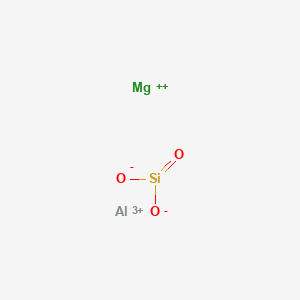

2. Transparent Metal-Organic Frameworks

- Application : Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can be derived from Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, has been used in the development of transparent metal-organic frameworks (MOFs) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The development of these MOFs represents a unique opportunity due to their tunable pore size .

3. Catalyst in Polyurethane Production

- Application : 1,4-Diazabicyclo[2.2.2]octane, which is structurally similar to Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, is used as a catalyst in the production of polyurethane .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of this catalyst aids in the production of polyurethane .

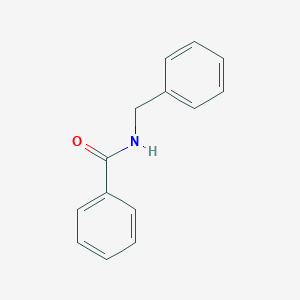

4. Preparation of Cycloalkanecarboxamides

- Application : Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate is used in the preparation of cycloalkanecarboxamides and related compounds as modulators of the integrated stress pathway .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of this compound aids in the synthesis of cycloalkanecarboxamides .

5. Proteomics Research

- Application : Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can be derived from Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, is a useful biochemical for proteomics research .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of this compound aids in proteomics research .

6. Solid Solvent in Metal-Organic Frameworks

- Application : Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which can be derived from Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, has been used as a solid solvent in metal-organic frameworks (MOFs) .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The use of this compound as a solid solvent offers a different access towards the study of molecules under solid confined space .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Propiedades

IUPAC Name |

dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVTVDGSLEUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(CC1)(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384379 | |

| Record name | dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

CAS RN |

1459-96-7 | |

| Record name | dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)